Guanosine 5'-diphosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-carbazole | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOBWOGCFQCDNV-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2 | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
| Record name | CARBAZOLE | |
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Related CAS |
51555-21-6 | |
| Record name | Polycarbazole | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4020248 | |
| Record name | Carbazole | |
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Molecular Weight |
167.21 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Carbazole appears as white crystals, plates, leaflets or light tan powder. Sublimes readily. Exhibits strong fluorescence and long phosphorescence on exposure to ultraviolet light. (NTP, 1992), White solid; [Hawley] Sublimes readily; Exhibits strong fluorescence and long phosphorescence on exposure to ultraviolet light; [CAMEO] Faintly beige powder; [MSDSonline] | |
| Record name | CARBAZOLE | |
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| Record name | Carbazole | |
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Boiling Point |
671 °F at 760 mmHg (NTP, 1992), 354.6 °C | |
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| Record name | Carbazole | |
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Flash Point |
220.0 °C (428.0 °F) - closed cup | |
| Record name | Carbazole | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 1.80 mg/L at 25 °C, In water, 1.20 mg/L at 20 °C, 1 gram dissolves in 3 mL quinoline, 6 mL pyridine, 9 mL acetone, 2 mL acetone at 50 °C, 35 mL ether, 120 mL benzene, 135 mL absolute alcohol; slightly soluble in petroleum ether, chlorinated hydrocarbons, acetic acid; dissolves in concentrated sulfuric acid without decomposition, Slightly soluble in pyrimidine, carbon disulfide; soluble in hot chloroform, toluene | |
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| Record name | Carbazole | |
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Density |
1.1 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.10 at 18 °C/4 °C | |
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| Record name | Carbazole | |
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Vapor Pressure |
400 mmHg at 613 °F (NTP, 1992), 0.00000137 [mmHg], 1.5X10-6 mm Hg at 25 °C (extrapolated) | |
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| Record name | Carbazole | |
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Color/Form |
Crystals from alcohol, benzene, toluene, glacial acetic acid, White crystals, White crystals, plates, leaflets or light tan powder | |
CAS No. |
86-74-8, 105184-46-1 | |
| Record name | CARBAZOLE | |
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| Record name | 9H-Carbazole, labeled with carbon-14 | |
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Melting Point |
473 to 475 °F (NTP, 1992), 245 °C | |
| Record name | CARBAZOLE | |
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Role of Guanosine 5 Diphosphate in Guanine Nucleotide Binding Protein Regulation
Molecular Switch Mechanism of G Proteins
G proteins act as molecular switches by transitioning between two distinct conformational states: an inactive state when bound to GDP and an active state when bound to GTP. mdpi.comyoutube.com This cycling process is tightly controlled by regulatory proteins that modulate the exchange of GDP for GTP and the hydrolysis of GTP back to GDP. youtube.com
In its basal state, a G protein is bound to a molecule of Guanosine (B1672433) 5'-diphosphate (GDP), rendering it inactive or in the "off" state. wikipedia.orgyoutube.com For the well-studied heterotrimeric G proteins, this inactive conformation involves the Gα subunit, which holds the GDP molecule, being complexed with the Gβγ dimer. nih.gov This trimeric structure is the resting state, awaiting an upstream signal to become activated. jove.com The Gβγ dimer helps to stabilize the GDP-bound state and prevents the spontaneous release of GDP. nih.gov Similarly, monomeric G proteins, also known as small GTPases, are inactive when bound to GDP. ibiology.org This inactivation is crucial for preventing signaling in the absence of a stimulus.
The activation of a G protein, or switching to the "on" state, is triggered by the exchange of GDP for a molecule of Guanosine 5'-triphosphate (GTP). ibiology.orgyoutube.com This exchange is not a simple displacement but a catalyzed process. youtube.com Upon binding GTP, the G protein undergoes a significant conformational change. youtube.com In heterotrimeric G proteins, this change causes the Gα subunit to dissociate from the Gβγ dimer. wikipedia.orgnih.gov Both the GTP-bound Gα subunit and the free Gβγ complex can then interact with and regulate the activity of downstream effector proteins, such as enzymes and ion channels, initiating a cellular response. jove.comnih.gov The active state is terminated when the G protein hydrolyzes the bound GTP back to GDP, a process accelerated by GTPase-activating proteins (GAPs). youtube.com
Regulation of Guanine (B1146940) Nucleotide Exchange
The dissociation of GDP from a G protein is an intrinsically slow process. wikipedia.org Therefore, to allow for rapid cellular responses, the exchange of GDP for GTP is facilitated by a class of proteins known as Guanine Nucleotide Exchange Factors (GEFs). youtube.com
GEFs are essential activators of G proteins. wikipedia.org They function by binding to the GDP-bound G protein and promoting the release of GDP, which allows the more abundant cellular GTP to bind in its place. wikipedia.orgyoutube.com
GEFs catalyze the nucleotide exchange reaction through a multi-step process. mdpi.com They first bind to the GDP-bound G protein, forming an intermediate complex. mdpi.com This interaction induces conformational changes in the G protein, particularly in regions known as switch I and switch II, which are critical for nucleotide binding. mdpi.comnih.gov These changes disrupt the G protein's affinity for GDP, promoting its dissociation and leaving the nucleotide-binding pocket empty. wikipedia.orgmdpi.com The GEF then stabilizes this transient, nucleotide-free state until a molecule of GTP binds. wikipedia.org Given that the intracellular concentration of GTP is typically about 10 times higher than that of GDP, GTP binding is highly favored once the pocket is vacant. wikipedia.org Following GTP binding, the G protein's conformation changes to its active state, leading to the release of the GEF, which can then go on to activate other G proteins. wikipedia.org
The Ras superfamily of small GTPases is divided into several families, including Ras, Rho, Rab, and Arf, each controlling distinct cellular pathways. nih.gov To ensure signaling fidelity, GEFs exhibit specificity for particular G protein subfamilies. mdpi.com This specificity is determined by the unique structural domains of the GEFs that recognize and bind to their cognate GTPases.
Ras Family: These GTPases are primarily involved in cell growth and metabolism. nih.gov GEFs containing a CDC25 homology domain are specific activators for Ras subfamily proteins like Ras, Rap, and Ral. mdpi.com An example is the Son of Sevenless (Sos) protein, which activates Ras in response to growth factor signaling. youtube.com
Rho Family: Rho GTPases are key regulators of the actin cytoskeleton and cell motility. nih.gov They are typically activated by GEFs from the Dbl family, which possess a tandem Dbl homology (DH) and pleckstrin homology (PH) domain structure. nih.gov Another family, the DOCK family GEFs, also activates Rho GTPases. nih.gov
Rab Family: This is the largest family of small GTPases, controlling intracellular vesicle trafficking. nih.gov Their activation is mediated by specific GEFs. For instance, GEFs containing a Vps9 domain are specific for Rab5, which regulates early endosome fusion. nih.gov Other GEFs, such as those with a DENN domain, can activate different Rab GTPases. nih.gov
Arf Family: Arf GTPases regulate membrane trafficking and lipid metabolism. nih.gov They are activated by GEFs that contain a Sec7 domain. wikipedia.org
This specificity ensures that distinct signaling pathways are precisely activated in response to specific cellular cues.
GTPase-Activating Proteins (GAPs)
GAPs play a crucial role in the inactivation of G proteins by accelerating their intrinsic GTP hydrolytic activity. mdpi.com This converts the bound GTP to GDP, returning the G protein to its inactive state.
Small GTPases possess an intrinsic ability to hydrolyze GTP, but this process is generally slow. mdpi.com GAPs can increase the rate of GTP hydrolysis by several orders of magnitude. nih.gov The primary mechanism by which many GAPs achieve this is through the "arginine finger" model. nih.govresearchgate.netnih.gov The GAP protein inserts a highly conserved arginine residue directly into the active site of the G protein. nih.gov This "arginine finger" stabilizes the transition state of the GTP hydrolysis reaction by neutralizing the developing negative charges on the phosphate (B84403) groups. nih.gov Additionally, it helps to correctly position the catalytic glutamine residue within the G protein's active site, which is essential for orienting the attacking water molecule. researchgate.net
In the case of heterotrimeric G proteins, the Gα subunit contains an intrinsic arginine finger. Regulator of G protein signaling (RGS) proteins, which act as GAPs for Gα subunits, function by stabilizing this intrinsic arginine finger in a catalytically competent conformation. nih.govrub.de
The large family of G proteins is divided into several subfamilies, including Ras, Rho, Rab, Arf, and Ran. researchgate.net GAPs exhibit a high degree of specificity for these subfamilies, which is determined by their distinct structural domains. nih.gov
Ras GAPs: These GAPs, such as p120GAP, contain a characteristic RasGAP domain. nih.gov
Rho GAPs: Members of this family possess a RhoGAP domain.
Rab GAPs: These are characterized by the presence of a TBC (Tre-2/Bub2/Cdc16) domain. researchgate.net
This specificity ensures that the activity of different G protein signaling pathways is independently regulated. The structural basis for this specificity lies in the unique three-dimensional fold of the GAP domain, which creates a binding surface that is complementary to the specific conformation of its target GTPase subfamily. nih.gov
| GTPase Subfamily | Characteristic GAP Domain |
| Ras | RasGAP |
| Rho | RhoGAP |
| Rab | TBC (Tre-2/Bub2/Cdc16) |
By accelerating the inactivation of G proteins, GAPs are essential for the termination of G protein-mediated signaling pathways. nih.gov This rapid shutdown is crucial for several reasons:
Temporal Control: It allows cells to respond to transient signals and to reset signaling pathways quickly, enabling them to be responsive to subsequent stimuli.
Spatial Control: The localized activity of GAPs can contribute to the spatial confinement of G protein signaling to specific subcellular compartments.
Prevention of Uncontrolled Signaling: The failure to terminate G protein signaling can have severe consequences. For instance, mutations in the Ras protein that make it insensitive to GAPs are a common cause of cancer, as they lead to constitutive signaling that promotes cell proliferation. nih.gov The NF1 gene product, neurofibromin, is a Ras-GAP, and its loss of function leads to the genetic disorder neurofibromatosis type 1. nih.gov
Guanine Nucleotide Dissociation Inhibitors (GDIs)
GDIs are a class of regulatory proteins that primarily interact with the Rho and Rab families of small GTPases. wikipedia.org They play a key role in maintaining a cytosolic pool of inactive G proteins.
GDIs bind specifically to the GDP-bound form of small GTPases. wikipedia.orgresearchgate.net This interaction has two major regulatory consequences:
Inhibition of Nucleotide Exchange: By binding to the GDP-bound G protein, GDIs prevent the dissociation of GDP. wikipedia.org This effectively locks the G protein in its inactive state, as it cannot be activated by GEFs. nih.gov The binding of a GDI can be competitive with the binding of a GEF. nih.gov
Sequestration from Membranes: Many small GTPases, particularly those in the Rho and Rab families, are post-translationally modified with lipid groups (prenylation) that anchor them to cellular membranes. wikipedia.org This membrane localization is essential for their function. GDIs are able to extract these lipid-modified, GDP-bound G proteins from the membrane and sequester them in the cytosol as a soluble complex. nih.gov This prevents their inappropriate activation and allows for their transport to different membrane compartments within the cell. nih.gov
The release of the G protein from the GDI complex at a specific membrane location is thought to be mediated by GDI displacement factors (GDFs), allowing the G protein to be activated by a local GEF and to participate in a signaling event. wikipedia.org
Regulation of Membrane Association and Dissociation
The subcellular localization of many G proteins is crucial for their function, and Guanosine 5'-diphosphate is a key determinant in regulating their association with and dissociation from cellular membranes. For many small GTPases, particularly those in the Rho and Rab families, post-translational lipid modifications are essential for their membrane attachment. biologists.com Guanine nucleotide dissociation inhibitors (GDIs) can bind to the GDP-bound form of these GTPases, masking the lipid modification and sequestering them in the cytosol in an inactive state. biologists.comnih.govresearchgate.net This sequestration prevents their interaction with membrane-bound activators and effectors. The exchange of GDP for GTP triggers a conformational change that leads to the release of the GDI, allowing the lipid anchor to insert into the membrane and the G protein to become active.
Classes of GDP-Binding Proteins and Their Regulatory Cycles
G proteins are broadly categorized into two main classes: small GTPases (monomeric G proteins) and heterotrimeric G proteins. Both classes utilize a conserved mechanism of cycling between an inactive GDP-bound state and an active GTP-bound state to transduce signals.
Small GTPases (Monomeric G Proteins)
Small GTPases, also known as the Ras superfamily of small G-proteins, are monomeric proteins of approximately 20-30 kDa that act as molecular switches in a multitude of cellular processes. mdpi.comnih.gov Their function is intrinsically linked to their ability to cycle between an inactive, GDP-bound conformation and an active, GTP-bound conformation. mdpi.comnus.edu.sgjove.com This cycling is a tightly regulated process.
The Ras superfamily is a large group of small GTPases that are central to the regulation of a wide range of cellular activities, including cell growth, differentiation, cytoskeletal organization, and vesicular transport. nih.govguidetopharmacology.org This superfamily is divided into several major families based on sequence and functional similarities. biologists.comnus.edu.sg
| Family | Primary Functions |
| Ras | Regulates cell proliferation, differentiation, and survival. nus.edu.sgnus.edu.sg |
| Rho | Controls the organization of the actin cytoskeleton, cell polarity, and cell adhesion. nus.edu.sgmdpi.com Key members include RhoA, Rac1, and Cdc42. nus.edu.sg |
| Rab | The largest family, regulating intracellular vesicle transport, including budding, motility, and fusion. biologists.com |
| Arf | Involved in vesicular traffic and the regulation of membrane dynamics. nus.edu.sg |
| Ran | Primarily regulates the transport of molecules between the nucleus and the cytoplasm and is involved in mitotic spindle assembly. nus.edu.sg |
| Cdc42 | A member of the Rho family, it is a key regulator of the actin cytoskeleton, contributing to the formation of filopodia and the establishment of cell polarity. nus.edu.sg |
These proteins are activated by Guanine Nucleotide Exchange Factors (GEFs), which promote the dissociation of GDP, allowing the more abundant cellular GTP to bind. nih.govjove.com Conversely, GTPase Activating Proteins (GAPs) accelerate the intrinsic GTP hydrolysis activity of the small GTPase, returning it to the inactive GDP-bound state. nih.govjove.com
The transition between the GDP-bound and GTP-bound states induces significant conformational changes within the small GTPase, primarily in two flexible regions known as Switch I and Switch II. biologists.commdpi.comresearchgate.net In the inactive, GDP-bound state, these switch regions adopt a conformation that has a low affinity for downstream effector proteins. mdpi.com Upon the exchange of GDP for GTP, these switch regions undergo a dramatic rearrangement. mdpi.comresearchgate.net This conformational shift creates a high-affinity binding site for specific effector molecules, thereby propagating the signal downstream. biologists.com The intrinsic rate of both GDP dissociation and GTP hydrolysis is generally slow, necessitating the involvement of GEFs and GAPs to ensure rapid and precise signaling. biologists.commdpi.com
Heterotrimeric G Proteins
Heterotrimeric G proteins are composed of three distinct subunits: Gα, Gβ, and Gγ. jove.com They are key transducers of signals from G protein-coupled receptors (GPCRs), the largest family of cell surface receptors. In the inactive state, the Gα subunit is bound to GDP and forms a stable complex with the Gβγ dimer. nih.govnih.gov
In its GDP-bound conformation, the Gα subunit has a high affinity for the Gβγ dimer, forming an inactive heterotrimer. nih.govnih.gov This association is critical for maintaining the G protein in its resting state. The Gβγ dimer effectively acts as a guanine nucleotide dissociation inhibitor (GDI) for the Gα subunit, stabilizing the GDP-bound state and preventing spontaneous activation. nih.gov The interaction between Gα-GDP and Gβγ involves multiple contact points, including the N-terminal helix of Gα and the Switch II region. nih.gov Upon activation by a GPCR, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit. nih.gov This binding of GTP induces a significant conformational change in the Gα subunit, leading to a decreased affinity for the Gβγ dimer and the subsequent dissociation of the complex into a free, active Gα-GTP monomer and a Gβγ dimer, both of which can then modulate the activity of their respective downstream effectors. jove.comnih.govresearchgate.net The re-association of the Gα subunit with the Gβγ dimer is dependent on the hydrolysis of GTP back to GDP by the intrinsic GTPase activity of the Gα subunit, a process often accelerated by Regulator of G protein Signaling (RGS) proteins. nih.govnih.gov
GPCR-Mediated GDP-GTP Exchange and Subunit Dissociation
This compound (GDP) is central to the regulation of Guanine Nucleotide-Binding Proteins (G proteins), acting as a molecular switch that maintains them in an inactive state. The activation of these proteins, a critical step in cellular signaling, is initiated by G protein-coupled receptors (GPCRs) and involves a precisely orchestrated exchange of GDP for Guanosine 5'-triphosphate (GTP). This process culminates in the dissociation of the G protein heterotrimer, allowing it to modulate downstream effectors.
In its basal, inactive state, the heterotrimeric G protein, composed of α, β, and γ subunits, is bound to GDP at the nucleotide-binding pocket of the Gα subunit. wikipedia.orgnih.govnih.gov The Gα-GDP unit is tightly associated with the Gβγ dimer, forming a stable, inactive complex at the inner surface of the cell membrane. nih.govnih.gov The dissociation of GDP from the Gα subunit is intrinsically very slow, ensuring that G protein activation does not occur spontaneously. wikipedia.org
The signaling cascade begins when an extracellular ligand, such as a hormone or neurotransmitter, binds to a GPCR. trc-p.nlnih.gov This binding induces a conformational change in the receptor, which in turn allows the GPCR to interact with the heterotrimeric G protein. wikipedia.orgjove.com The activated GPCR functions as a guanine nucleotide exchange factor (GEF), catalyzing the release of the bound GDP from the Gα subunit. nih.govwikipedia.orgresearchgate.net This GEF activity is crucial, as it overcomes the kinetic barrier for GDP dissociation. nih.gov The receptor interaction triggers large-scale structural changes, including the separation of the Gα subunit's Ras-like and helical domains, which creates a direct pathway for the nucleotide to escape. nih.govpnas.org
Following the release of GDP, the nucleotide-binding pocket on the Gα subunit is momentarily empty. researchgate.netpnas.org Due to the high intracellular concentration of GTP relative to GDP (approximately a 10:1 ratio), a molecule of GTP rapidly binds to this vacant site. wikipedia.orgwikipedia.org
The binding of GTP induces a second critical conformational change within the Gα subunit, particularly in flexible regions known as Switch I and Switch II. tandfonline.comnih.govpnas.org This structural rearrangement significantly weakens the affinity of the Gα subunit for the Gβγ dimer. tandfonline.compnas.org Consequently, the Gα-GTP monomer dissociates from the Gβγ complex. wikipedia.orgnih.govwikipedia.org
This dissociation event yields two distinct and active signaling molecules: the GTP-bound Gα subunit and the free Gβγ dimer. nih.govnih.govnih.gov Both entities can then interact with and regulate the activity of various downstream effector proteins, such as adenylyl cyclase, phospholipases, and ion channels, thereby propagating the signal within the cell. tandfonline.comnih.gov The signaling is terminated when the intrinsic GTPase activity of the Gα subunit hydrolyzes GTP back to GDP, a process often accelerated by Regulator of G-protein Signaling (RGS) proteins. wikipedia.orgpnas.orgpnas.org The resulting Gα-GDP subunit then re-associates with a Gβγ dimer, returning the system to its inactive, resting state, ready for another cycle of activation. nih.govresearchgate.net
Detailed research, including in vitro studies, has demonstrated that Gi/o proteins, a class of G proteins, predominantly dissociate into Gα-GTP and Gβγ subunits upon activation, supporting the dissociation model as the major mechanism for these proteins. tandfonline.comnih.gov
Detailed Research Findings
| Step | Event | Gα Nucleotide State | Key Proteins Involved | Outcome |
|---|---|---|---|---|
| 1 | Resting State | GDP-bound | Gαβγ heterotrimer | G protein is inactive and associated with the Gβγ dimer. nih.gov |
| 2 | Ligand Binding | GDP-bound | Ligand, GPCR | GPCR undergoes a conformational change, becoming activated. wikipedia.orgjove.com |
| 3 | GPCR-G Protein Interaction | GDP-bound | Activated GPCR, Gαβγ | Activated GPCR acts as a GEF, binding to the G protein and catalyzing GDP release. wikipedia.orgresearchgate.net |
| 4 | Nucleotide Exchange | GTP-bound | Gα, GTP | GTP, being in higher concentration, rapidly binds to the nucleotide-free Gα subunit. wikipedia.orgwikipedia.org |
| 5 | Subunit Dissociation | GTP-bound | Gα-GTP, Gβγ | GTP binding causes a conformational change in Gα, leading to its dissociation from the Gβγ dimer. nih.govwikipedia.orgtandfonline.com |
| 6 | Downstream Signaling | GTP-bound | Gα-GTP, Gβγ, Effector proteins | Both Gα-GTP and Gβγ modulate effector proteins to propagate the signal. nih.govnih.gov |
| 7 | Signal Termination | GDP-bound | Gα, RGS proteins (optional) | Gα hydrolyzes GTP to GDP, inactivating itself and leading to re-association with Gβγ. nih.govwikipedia.orgpnas.org |
Guanosine 5 Diphosphate in Cellular Energy Metabolism and Homeostasis
Integration of GDP in the Purine (B94841) Nucleotide Cycle
The purine nucleotide cycle (PNC) is a metabolic pathway crucial for regulating the levels of adenine (B156593) and guanine (B1146940) nucleotides, particularly in muscle and brain tissues. drugbank.comwikipedia.org This cycle interconverts inosine (B1671953) monophosphate (IMP) and adenosine (B11128) monophosphate (AMP), producing fumarate (B1241708) and ammonia. While the core cycle focuses on adenine nucleotides, the guanine nucleotide pool, including GDP, is intricately linked. wikipedia.org
The synthesis and degradation of guanine nucleotides feed into and draw from the intermediates of the PNC. For instance, IMP, a central molecule in the cycle, is the precursor for the de novo synthesis of guanine nucleotides. wikilectures.eu IMP is converted to xanthosine (B1684192) monophosphate (XMP) and then to guanosine (B1672433) monophosphate (GMP), which is subsequently phosphorylated to GDP and GTP. usal.es Conversely, the degradation of guanine nucleotides can replenish IMP levels. This integration ensures a balance between the adenine and guanine nucleotide pools, which is vital for cellular function.
Role in Guanosine Triphosphate (GTP) Synthesis
The conversion of GDP to GTP is a fundamental process for cellular energy and signaling. This conversion is accomplished through several key enzymatic reactions.
GMP Kinase Catalyzed Conversion of GMP to GDP
Guanylate kinase (GMK), also known as GMP kinase, is an essential enzyme that catalyzes the phosphorylation of GMP to form GDP. nih.govuniprot.org This reaction utilizes adenosine triphosphate (ATP) as the phosphate (B84403) donor. nih.govrndsystems.comrndsystems.com The reaction can be summarized as:
GMP + ATP ⇌ GDP + ADP reactome.org
This step is critical for recycling GMP and ensuring a sufficient supply of GDP for subsequent GTP synthesis. rndsystems.comrndsystems.com The activity of guanylate kinase is tightly regulated to maintain the appropriate balance of guanine nucleotides within the cell. nih.gov
Nucleoside Diphosphate (B83284) Kinase (NDPK) Catalyzed Conversion of GDP to GTP
Nucleoside diphosphate kinase (NDPK) is a ubiquitous enzyme that facilitates the transfer of the terminal phosphate group from a nucleoside triphosphate (NTP) to a nucleoside diphosphate (NDP). wikipedia.orgplos.org In the context of GTP synthesis, NDPK catalyzes the phosphorylation of GDP to GTP, commonly using ATP as the phosphate donor. wikipedia.orgplos.orgnih.gov
The general reaction is:
GDP + ATP ⇌ GTP + ADP wikipedia.org
NDPK plays a crucial role in maintaining the cellular pool of GTP required for various processes, including G-protein signaling, protein synthesis, and microtubule polymerization. wikipedia.orgplos.org In some cases, NDPK can directly phosphorylate GDP that is bound to G-proteins, leading to their activation. nih.govresearchgate.net
Substrate-Level Phosphorylation in the TCA Cycle
Substrate-level phosphorylation is a metabolic reaction that directly generates ATP or GTP by transferring a phosphate group from a high-energy substrate to ADP or GDP. tuscany-diet.netwikipedia.org A key example of this occurs in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. tuscany-diet.netlibretexts.org
During the conversion of succinyl-CoA to succinate, catalyzed by the enzyme succinyl-CoA synthetase, a molecule of GTP is generated from GDP and inorganic phosphate (Pi). tuscany-diet.netlibretexts.orgquora.com The energy for this phosphorylation is derived from the cleavage of the high-energy thioester bond in succinyl-CoA. tuscany-diet.net
The reaction is as follows:
Succinyl-CoA + GDP + Pi → Succinate + GTP + CoA-SH quora.com
This reaction is a direct link between the catabolism of carbohydrates and the production of high-energy guanine nucleotides. While some isozymes of succinyl-CoA synthetase can produce ATP directly, the GTP-generating form is predominant in tissues like the liver. quora.com The GTP produced can then be readily converted to ATP by NDPK. quora.com
Regulation of Guanine Nucleotide Pools and Cellular Energy Status
The intracellular concentrations of guanine nucleotides, including GDP and GTP, are tightly regulated to match the metabolic state of the cell. The balance between these nucleotides, often expressed as the GTP/GDP ratio, is a sensitive indicator of cellular energy status. core.ac.ukasm.org
During periods of active growth and metabolism, the demand for GTP is high for processes like protein and nucleic acid synthesis. rupress.orgduke.edu Consequently, the GTP/GDP ratio is typically high. core.ac.uk Conversely, under conditions of nutrient starvation or stress, this ratio decreases significantly. core.ac.ukasm.org
Several mechanisms contribute to the regulation of guanine nucleotide pools:
Feedback Inhibition: The synthesis of guanine nucleotides is subject to feedback inhibition by its end products. For instance, GTP can inhibit enzymes early in the purine biosynthesis pathway, such as guanosine kinase. nih.gov
Transcriptional Control: The expression of genes encoding enzymes involved in purine metabolism can be regulated in response to changes in nucleotide levels. asm.org
Enzyme Activity Modulation: The activity of key enzymes like IMP dehydrogenase and guanylate kinase can be modulated by cellular signals, including the alarmone (p)ppGpp in bacteria, which signals nutrient starvation. nih.govbiorxiv.org
Imbalances in the guanine nucleotide pool can have profound effects on cellular processes, potentially leading to growth arrest or other detrimental outcomes. usal.esnih.gov
Impact of GTP:GDP Ratio on Cellular Processes
The ratio of GTP to GDP is a critical determinant for the activity of a large family of enzymes known as GTPases, or G-proteins. wikipedia.orgplos.org These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. The high intracellular GTP/GDP ratio ensures that once GTP is hydrolyzed to GDP by a GTPase, the GDP is readily replaced by a new molecule of GTP, allowing for the regeneration of the active state.
The GTP:GDP ratio influences a wide array of fundamental cellular activities:
Signal Transduction: G-protein coupled receptors (GPCRs), a vast family of cell surface receptors, rely on the exchange of GDP for GTP on their associated G-proteins to initiate downstream signaling cascades. wikipedia.org
Protein Synthesis: The elongation phase of protein synthesis is dependent on GTP-binding proteins called elongation factors (e.g., EF-Tu), which deliver aminoacyl-tRNAs to the ribosome in a GTP-dependent manner. plos.org
Cytoskeletal Dynamics: The polymerization and depolymerization of microtubules, essential for cell division, intracellular transport, and cell shape, are regulated by the binding and hydrolysis of GTP by tubulin. plos.org
Vesicular Transport: Small GTPases of the Rab and Arf families are crucial for the budding, movement, and fusion of transport vesicles within the cell.
Nuclear Transport: The import and export of molecules through the nuclear pore complex are controlled by the Ran GTPase, which is regulated by the differential localization of its GTP- and GDP-bound forms. rupress.org
A high GTP:GDP ratio generally promotes these processes, while a low ratio can lead to their inhibition, effectively coupling cellular activity to the available energy status. core.ac.ukrupress.org
Guanosine 5 Diphosphate in Key Cellular Processes and Signal Transduction Pathways
Signal Transduction Cascades
Signal transduction is the process by which a cell converts an external signal into a functional response. Central to many of these pathways are GTP-binding proteins, or G proteins, which act as molecular switches. The state of these switches—whether they are active or inactive—is determined by the binding of either GTP or GDP. Guanosine (B1672433) 5'-diphosphate's primary role in this context is to maintain these proteins in their inactive state, poised for activation.
G Protein Coupled Receptor (GPCR) Signaling
G Protein-Coupled Receptors (GPCRs) constitute a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. wikipedia.org These pathways are fundamental to a multitude of physiological processes. The signaling cascade is initiated when a ligand binds to a GPCR, causing a conformational change in the receptor. wikipedia.orgassaygenie.com
In its resting state, the heterotrimeric G protein, composed of α, β, and γ subunits, is inactive and bound to the receptor. wikipedia.orgnih.gov The inactivity of the G protein is conferred by the presence of a GDP molecule bound to the Gα subunit. nih.govelifesciences.org Upon ligand-induced activation of the GPCR, the receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF). wikipedia.orgnih.gov This means it catalyzes the exchange of the bound GDP for a molecule of GTP on the Gα subunit. wikipedia.orgoup.combiologists.com The cell maintains a high concentration of GTP relative to GDP, ensuring this exchange is favorable. wikipedia.org
The binding of GTP induces a conformational change in the Gα subunit, causing it to dissociate from both the Gβγ dimer and the receptor. wikipedia.orgoup.com The now-active, GTP-bound Gα subunit and the free Gβγ dimer can then interact with various downstream effector proteins, such as adenylyl cyclase or phospholipase C, to propagate the signal. wikipedia.orgassaygenie.comnih.gov The signal is terminated when the intrinsic GTPase activity of the Gα subunit, often accelerated by GTPase-activating proteins (GAPs), hydrolyzes GTP back to GDP. nih.govwikipedia.org This returns the Gα subunit to its inactive, GDP-bound state, allowing it to re-associate with the Gβγ dimer and the receptor, ready for another cycle of activation. wikipedia.org
| Component | State with GDP Bound | State with GTP Bound | Key Regulators |
| Heterotrimeric G protein (α subunit) | Inactive, bound to Gβγ and receptor | Active, dissociated from Gβγ and receptor | GPCR (acts as GEF), GAPs |
Receptor Tyrosine Kinase (RTK) Downstream Signaling via Ras
Receptor Tyrosine Kinases (RTKs) are another major class of cell surface receptors involved in regulating critical cellular processes like growth, differentiation, and survival. oaepublish.com A key downstream effector of many RTK signaling pathways is the small GTPase, Ras. nus.edu.sg Similar to heterotrimeric G proteins, Ras functions as a molecular switch, cycling between an inactive, GDP-bound state and an active, GTP-bound state. wikipedia.orgnus.edu.sg
The activation of Ras is initiated by the binding of a growth factor to its corresponding RTK. oaepublish.com This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the receptor's cytoplasmic domain. oaepublish.com These phosphorylated tyrosines serve as docking sites for adaptor proteins, such as Grb2. researchgate.netnih.gov Grb2, in turn, recruits a guanine nucleotide exchange factor (GEF) called Son of Sevenless (SOS) to the plasma membrane. researchgate.netnih.gov
SOS then interacts with the membrane-localized Ras protein. researchgate.net In its inactive state, Ras is tightly bound to GDP. d-nb.info SOS promotes the dissociation of this GDP from Ras. nih.govd-nb.info Due to the high intracellular concentration of GTP, a GTP molecule quickly binds to the now-empty nucleotide-binding pocket of Ras, converting it to its active state. d-nb.info Active, GTP-bound Ras can then recruit and activate downstream signaling proteins, most notably the Raf kinase, which initiates the mitogen-activated protein kinase (MAPK) cascade, a critical pathway for cell proliferation. researchgate.netresearchgate.net The signaling is terminated when a GTPase-activating protein (GAP) enhances the intrinsic GTPase activity of Ras, leading to the hydrolysis of GTP back to GDP and returning Ras to its inactive state. wikipedia.orgresearchgate.net
| Protein | State with GDP Bound | State with GTP Bound | Activating Signal | Key Regulators |
| Ras | Inactive | Active, initiates MAPK cascade | Growth factor binding to RTK | SOS (GEF), RasGAP (GAP) |
Regulation of Other Effector Proteins
The principle of GDP-dependent inactivation is a recurring theme in cellular regulation. Beyond the canonical GPCR and RTK pathways, numerous other effector proteins are controlled by small GTPases that cycle between GDP-bound "off" and GTP-bound "on" states. These GTPases belong to the Ras superfamily, which includes the Rho, Rab, Ran, and Arf families, each regulating distinct cellular activities. nus.edu.sg For example, Rho family GTPases are pivotal in regulating the actin cytoskeleton, cell polarity, and cell migration. In their GDP-bound state, they are typically sequestered in the cytoplasm in an inactive conformation. Upon activation by specific GEFs, they bind GTP and translocate to the plasma membrane to interact with their effectors.
Membrane Trafficking and Vesicular Transport
The transport of proteins and lipids between different cellular compartments is a highly organized process mediated by transport vesicles. The formation, movement, and fusion of these vesicles are tightly regulated by members of the Rab and ARF families of small GTPases. The cycle of GDP and GTP binding is central to the function of these proteins, ensuring that vesicles bud from the correct donor membrane and fuse with the appropriate target membrane. nih.gov
Rab GTPase Cycling in Vesicle Budding, Transport, Tethering, and Fusion
Rab GTPases represent the largest family within the Ras superfamily, with over 60 members in humans, each typically associated with a specific intracellular membrane compartment. nih.govbohrium.com They act as master regulators of vesicular transport, controlling every step from vesicle formation to fusion. bohrium.comnumberanalytics.com
The Rab cycle begins with the Rab protein in its inactive, GDP-bound form, which is typically soluble in the cytosol, bound to a chaperone protein called GDP dissociation inhibitor (GDI). nih.gov A GDI displacement factor (GDF) at the donor membrane mediates the release of the Rab-GDP from GDI and its insertion into the membrane. nih.gov A membrane-associated GEF then catalyzes the exchange of GDP for GTP, activating the Rab protein. nih.govnumberanalytics.com
Once in its active, GTP-bound state, the Rab protein recruits a variety of effector proteins. creativebiolabs.net These effectors are diverse and can include:
Coat proteins: which help to deform the membrane and form the transport vesicle.
Motor proteins: which move the vesicle along the cytoskeleton (actin filaments or microtubules). numberanalytics.com
Tethering factors: which recognize and bind to the target membrane, facilitating the initial contact between the vesicle and its destination.
After the vesicle has successfully docked and fused with the target membrane, a GTPase-activating protein (GAP) stimulates the hydrolysis of the Rab-bound GTP to GDP. numberanalytics.comnumberanalytics.com This inactivation causes the Rab protein to dissociate from the membrane and the effector proteins, and it can then be bound again by GDI to be recycled for another round of transport. nih.gov The GDP-bound state is therefore essential for the disassembly of the transport machinery and the recycling of the Rab GTPase. biologists.com
| Rab GTPase State | Location | Function | Key Regulators |
| GDP-bound | Cytosol (bound to GDI) or Donor Membrane (inactive) | Inactive, recycled | GDI, GDF, GAP |
| GTP-bound | Vesicle and Target Membranes | Active, recruits effectors for budding, transport, and fusion | GEF |
ARF GTPase Regulation of COPI and COPII Vesicle Formation
ADP-ribosylation factor (ARF) GTPases are another family of regulatory proteins crucial for the formation of coated vesicles, specifically COPI- and COPII-coated vesicles, which are involved in transport within the Golgi apparatus and between the endoplasmic reticulum (ER) and the Golgi. frontiersin.orgresearchgate.net
COPII Vesicles (ER to Golgi): The formation of COPII-coated vesicles at the ER is initiated by the Sar1 protein, a member of the Arf family. In the cytosol, Sar1 is in an inactive, GDP-bound state. embopress.org The ER-resident transmembrane protein Sec12, which acts as a GEF, catalyzes the exchange of GDP for GTP on Sar1. frontiersin.orgembopress.org This exchange induces a conformational change in Sar1, exposing an N-terminal amphipathic helix that inserts into the ER membrane. frontiersin.org Membrane-bound, GTP-activated Sar1 then recruits the inner (Sec23/24) and outer (Sec13/31) layers of the COPII coat complex, leading to cargo selection and membrane budding. frontiersin.orgembopress.org
COPI Vesicles (Intra-Golgi and Golgi to ER): The formation of COPI-coated vesicles is regulated by the Arf1 protein. Similar to Sar1, Arf1 is inactive in the cytosol when bound to GDP. researchgate.netnih.gov At the Golgi membrane, a GEF activates Arf1 by promoting the exchange of GDP for GTP. researchgate.netbiologists.com GTP-bound Arf1 inserts its myristoylated N-terminal helix into the Golgi membrane, which then recruits the seven-subunit COPI coat complex (also known as coatomer). researchgate.netresearchgate.net This initiates the budding of a COPI-coated vesicle. The cycle is completed when an ArfGAP promotes GTP hydrolysis, converting Arf1 back to its inactive Arf1-GDP state, leading to the disassembly of the coat from the vesicle. researchgate.netoatext.com
In both COPII and COPI vesicle formation, the GDP-bound state of the respective GTPase (Sar1-GDP and Arf1-GDP) represents the "off" state, ensuring that coat recruitment and vesicle budding only occur at the appropriate time and place, upon a specific activation signal.
| Vesicle Type | Key GTPase | Inactive State | Active State | Function of GTPase |
| COPII | Sar1 | Sar1-GDP (cytosolic) | Sar1-GTP (membrane-bound) | Initiates coat assembly at the ER |
| COPI | Arf1 | Arf1-GDP (cytosolic) | Arf1-GTP (membrane-bound) | Initiates coat assembly at the Golgi |
Cytoskeletal Dynamics and Cell Morphology
Guanosine 5'-diphosphate (GDP) is central to the regulation of the cytoskeleton, the intricate network of protein filaments responsible for cell shape, internal organization, and movement. Its role is most pronounced in the control of small GTPases, which act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to direct the assembly and disassembly of cytoskeletal components.
Tubulin Polymerization and Microtubule Dynamics
GDP is a key product of the dynamic processes governing microtubule assembly and disassembly. Microtubules are polymers composed of α- and β-tubulin heterodimers. elifesciences.org Each tubulin dimer binds two molecules of guanine nucleotide: one GTP at the non-exchangeable site (N-site) on α-tubulin, and another at the exchangeable site (E-site) on β-tubulin, which can be either GTP or GDP. nih.gov
During polymerization, tubulin dimers with GTP bound at the E-site are added to the growing end of the microtubule. elifesciences.orgwikipedia.org Shortly after incorporation into the microtubule lattice, this GTP is hydrolyzed to GDP. elifesciences.org This hydrolysis event is a critical determinant of microtubule stability. The presence of a "GTP cap," a region of GTP-bound tubulin at the microtubule end, stabilizes the polymer and promotes further growth. elifesciences.org
However, the core of the microtubule consists of tubulin-GDP. Tubulin-GDP has a different conformation than tubulin-GTP, which induces mechanical strain in the microtubule lattice. If the rate of GTP hydrolysis surpasses the rate of tubulin addition, the GTP cap is lost, exposing the unstable GDP-bound core. This exposure triggers rapid depolymerization, a phenomenon known as "dynamic instability." nih.gov The depolymerization rate of GDP-microtubules is dramatically faster than that of microtubules stabilized by a GTP cap or non-hydrolyzable GTP analogs like GMPCPP. nih.gov For example, the depolymerization rate of GDP-microtubules has been measured at approximately 500 s⁻¹, whereas GMPCPP-microtubules depolymerize at a rate of only 0.1 s⁻¹. nih.govmolbiolcell.org This stark difference underscores the role of the GDP-bound state in facilitating the rapid disassembly necessary for the various functions of microtubules, such as chromosome segregation during cell division.
| Nucleotide State of Tubulin | Effect on Microtubule | Associated Process |
| GTP-bound | Promotes polymerization and stability. elifesciences.orgnih.gov | Growth, GTP Cap Formation |
| GDP-bound | Induces instability and rapid depolymerization. nih.govmolbiolcell.org | Shrinkage (Catastrophe) |
GDP's Role in Cell Motility and Invasion
The role of GDP in cell motility and invasion is intrinsically linked to the regulation of the Rho GTPase cycle. Cell migration is a complex, cyclical process that requires precise coordination of protrusion at the leading edge, adhesion to the extracellular matrix, and retraction at the rear. researchgate.net This coordination is largely governed by the localized activation and inactivation of Rho GTPases like Rac1, RhoA, and Cdc42. qiagen.com
Crucially, it is not a permanently active (GTP-bound) state, but the continuous cycling between the GTP- and GDP-bound states that is essential for effective cell motility. nih.gov The inactive, GDP-bound form of the GTPase must be available for reactivation by GEFs at specific locations, such as the leading edge of a migrating cell, to drive actin polymerization and protrusion. nih.gov Following this, inactivation via GAPs, which results in the GDP-bound state, is equally important. This inactivation allows for the disassembly of adhesion structures and the retraction of the cell's rear. researchgate.net
For instance, studies have shown that Rac1 must cycle between its GDP and GTP states to efficiently control cell movement. nih.gov Similarly, Cdc42, a key regulator of cell polarity and the formation of invasive structures called invadopodia, also requires this GDP/GTP flux. spandidos-publications.com A decrease in the active, GTP-bound form of Cdc42 has been linked to a reduction in cancer cell invasion. spandidos-publications.com Therefore, GDP represents the "off" state in a dynamic switching mechanism that must be tightly regulated in both space and time to allow for the directional movement and invasive capabilities of cells. numberanalytics.comrupress.org
Protein Synthesis and Translation
Guanosine nucleotides are fundamental to the process of protein synthesis, or translation, where they provide the energy for several key steps. The hydrolysis of Guanosine 5'-triphosphate (GTP) to GDP and inorganic phosphate (B84403) (Pi) powers the initiation, elongation, and termination phases of translation. wikipedia.org
During the elongation stage, which involves the stepwise addition of amino acids to the growing polypeptide chain, GTP hydrolysis is critical. Elongation factors (EFs) utilize GTP to ensure the correct aminoacyl-tRNA is delivered to the ribosome's A-site and to facilitate the movement of the ribosome along the mRNA transcript. wikipedia.org In bacteria, the elongation factor Tu (EF-Tu) forms a ternary complex with GTP and an aminoacyl-tRNA. This complex binds to the ribosome, and upon correct codon-anticodon pairing, the GTP is hydrolyzed to GDP. This hydrolysis event causes a conformational change in EF-Tu, leading to its release from the ribosome, leaving the aminoacyl-tRNA in place for peptide bond formation. nih.govnih.gov
| Translational Stage | GTP-Utilizing Factor (Example) | Function Powered by GTP Hydrolysis to GDP |
| Initiation | Initiation Factor 2 (IF2) | Binding of initiator fMet-tRNA to the ribosomal P-site. nih.govnih.gov |
| Elongation | Elongation Factor-Tu (EF-Tu) | Delivery and binding of aminoacyl-tRNA to the ribosomal A-site. nih.govnih.gov |
| Elongation | Elongation Factor-G (EF-G) | Translocation of the ribosome along the mRNA. nih.govnih.gov |
Cell Growth and Differentiation Processes
This compound is integral to the signaling networks that control cell growth and differentiation, primarily through its role in the GDP/GTP cycle of small GTPases like Ras and Rho. cytoskeleton.com These proteins act as transducers, relaying signals from cell surface receptors to intracellular pathways that govern proliferation and the acquisition of specialized cell fates.
The balance between the inactive GDP-bound state and the active GTP-bound state of these GTPases is critical. For a cell to grow and divide, signals from growth factors must be transmitted through pathways often initiated by the activation of Ras family proteins, which involves the exchange of GDP for GTP. The subsequent inactivation back to the GDP-bound state is equally important to terminate the signal and ensure that proliferation does not become uncontrolled.
Similarly, Rho family GTPases regulate the cytoskeletal rearrangements and gene expression changes necessary for cell differentiation. cytoskeleton.com The specific activation and inactivation patterns of different Rho GTPases, dictated by the switch between GTP and GDP, can determine whether a cell maintains its morphology or differentiates into a specific lineage.
Furthermore, guanine-based purines, including guanosine which can be derived from the metabolism of guanine nucleotides like GDP, have been shown to influence cell survival, proliferation, and differentiation. nih.gov Guanosine can stimulate astrocytes to release various trophic factors that support the growth and differentiation of neural cells. nih.gov
| Process | Key GTPase Family | Role of GDP/GTP Cycle |
| Cell Growth (Proliferation) | Ras, Rho | Transduces signals from growth factor receptors to downstream proliferative pathways. The GDP-bound state represents the "off" switch, crucial for signal termination. cytoskeleton.com |
| Cell Differentiation | Rho | Regulates cytoskeletal changes and gene expression that define specialized cell types. The specific pattern of GTPase activation (GTP state) and inactivation (GDP state) directs differentiation programs. cytoskeleton.comnih.gov |
Methodological Approaches and Experimental Tools for Studying Guanosine 5 Diphosphate
Biochemical Assays for Nucleotide Binding and Exchange
Biochemical assays are the cornerstone of in vitro studies on G-protein function, allowing for precise measurement of the parameters that govern their activity. These assays typically utilize purified proteins and nucleotides to dissect the individual steps of the G-protein cycle.
GDP/GTP Exchange Assays (e.g., Fluorescence-Based Assays)
The exchange of GDP for GTP is the critical activation step for G-proteins, a process often accelerated by Guanine (B1146940) Nucleotide Exchange Factors (GEFs). Fluorescence-based assays are powerful tools for monitoring this exchange in real-time. A common strategy involves using a fluorescent analog of GDP, such as N-methylanthraniloyl-GDP (mant-GDP) or BODIPY-FL-GDP. nih.gov These analogs exhibit an increase in fluorescence quantum yield when bound to the hydrophobic nucleotide-binding pocket of a G-protein compared to when they are free in an aqueous solution. nih.govnih.gov
The assay is initiated by pre-loading the G-protein with the fluorescent GDP analog. The exchange reaction is then triggered by adding a large molar excess of non-fluorescent GTP. The GEF-catalyzed displacement of the fluorescent GDP by the unlabeled GTP results in a time-dependent decrease in fluorescence, which can be monitored using a spectrofluorometer. nih.govnih.gov This decrease directly reflects the rate of GDP dissociation from the G-protein, a key parameter for quantifying GEF activity. nih.gov Early assays utilized mant-GDP, but later improvements with BODIPY-FL-guanine nucleotides provided a better signal-to-noise ratio. nih.gov
The data from these assays allow for the calculation of the observed rate constant (k_obs) for nucleotide exchange. By performing the experiment at various GEF concentrations, one can determine the maximal exchange rate and the affinity of the GEF for the G-protein-GDP complex. mpg.de
GTP Hydrolysis Rate Measurements
The inactivation of G-proteins occurs through the hydrolysis of the γ-phosphate of bound GTP, converting it to GDP. Measuring the rate of this GTPase activity is crucial for understanding both the intrinsic activity of the G-protein and its regulation by GTPase-Activating Proteins (GAPs). nih.gov
Traditional methods for measuring GTP hydrolysis include radioactivity-based filter-binding assays and high-performance liquid chromatography (HPLC). nih.govnih.gov The filter-binding assay uses [γ-³²P]GTP, where the protein-bound radiolabeled GTP is separated from the released [³²P]inorganic phosphate (B84403) over time. pnas.org HPLC-based methods physically separate and quantify the amounts of GTP and GDP in a sample at different time points of the reaction. mpg.de While accurate, both methods provide endpoint measurements rather than a continuous, real-time observation. nih.govnih.gov
More recent advancements have led to real-time fluorescence-based assays. One such method employs a fluorescently labeled phosphate-binding protein (PBP). nih.govnih.gov This PBP sensor scavenges for inorganic phosphate (Pi) released during GTP hydrolysis. The binding of Pi induces a conformational change in the PBP, leading to a significant increase in the fluorescence of its attached fluorophore. nih.gov This allows for the continuous monitoring of Pi production and, consequently, a real-time measurement of GTPase activity. nih.govnih.gov
Nucleotide Dissociation Rate Studies
The stability of the G-protein-nucleotide complex is determined by the nucleotide dissociation rate (k_off), which is typically very slow for GDP, ensuring the G-protein remains in an inactive state until an activating signal is received. pnas.org Measuring this rate is essential for characterizing the intrinsic properties of a G-protein and the effect of mutations or regulatory proteins.
Fluorescence spectroscopy is a primary tool for these studies. The G-protein is first loaded with a fluorescent nucleotide analog, such as mant-GDP. nih.govresearchgate.net Then, a large excess of unlabeled GDP or GTP is added to the solution. This ensures that any fluorescent nucleotide that dissociates from the protein is immediately replaced by a non-fluorescent one, preventing re-binding of the fluorescent analog. The rate of nucleotide dissociation (k_off) is determined by monitoring the decrease in fluorescence intensity over time, which follows a single exponential decay. pnas.orgresearchgate.net These experiments are often conducted in a stopped-flow instrument for fast reactions or a standard fluorometer for slower, intrinsic dissociation. mpg.de
Table 1: Comparison of Kinetic Parameters for Ras G-protein Variants This table presents hypothetical but representative data based on described methodologies.
| Ras Variant | Intrinsic GDP Dissociation (k_off, s⁻¹) | Sos-catalyzed GDP Dissociation (k_off, s⁻¹) | Intrinsic GTP Hydrolysis (k_cat, s⁻¹) |
|---|---|---|---|
| Wild-type Ras | 6.5 x 10⁻⁵ | 7.3 x 10⁻³ | 2.0 x 10⁻⁴ |
| G60A Mutant | 5.0 x 10⁻⁵ | 1.8 x 10⁻⁴ | 3.5 x 10⁻⁵ |
| E37A Mutant | 1.2 x 10⁻⁴ | N/A | 2.1 x 10⁻⁴ |
Use of Guanine Nucleotide Analogs
Guanine nucleotide analogs are indispensable chemical tools that mimic the natural nucleotides GDP and GTP. They are modified to have specific properties, such as resistance to hydrolysis or fluorescence, which facilitates the study of G-protein states and transitions.
Non-Hydrolyzable GTP Analogs (e.g., GTPγS) for Constitutive Activation
To study the active, GTP-bound state of a G-protein without the complication of rapid hydrolysis, researchers use non-hydrolyzable or slowly hydrolyzable GTP analogs. The most common of these is Guanosine (B1672433) 5'-O-(3-thiotriphosphate), or GTPγS. wikipedia.org In this molecule, a sulfur atom replaces a non-bridging oxygen in the γ-phosphate group. This substitution makes the terminal phosphate bond resistant to cleavage by the G-protein's intrinsic GTPase activity. wikipedia.org
When a G-protein binds GTPγS, it becomes locked in a constitutively active conformation. wikipedia.org This allows for the stable formation and study of the G-protein-effector complexes that mediate downstream signaling. GTPγS is widely used in binding assays, often in a radiolabeled form ([³⁵S]GTPγS), to quantify the activation of G-proteins in membrane preparations in response to G-protein-coupled receptor (GPCR) agonists. nih.govwindows.net The amount of bound [³⁵S]GTPγS serves as a direct measure of receptor-mediated G-protein activation. nih.gov
Fluorescently Labeled GDP/GTP Analogs for Real-Time Monitoring
Fluorescently labeled nucleotides are central to many of the real-time kinetic assays described previously. By attaching a fluorophore to the guanine nucleotide, researchers can directly observe nucleotide binding, dissociation, and exchange events. pnas.org
Commonly used fluorescent analogs include those modified with N-methylanthraniloyl (mant) or BODIPY fluorophores. nih.govpnas.org For instance, mant-GDP and mant-GTP have been widely used to study the kinetics of nucleotide exchange and the interactions with GEFs and GAPs. nih.govutoronto.ca The fluorescence of the mant group is environmentally sensitive, typically increasing when the nucleotide binds to the protein's binding pocket. nih.gov
BODIPY-based analogs, such as BODIPY FL GTPγS, often offer superior photophysical properties, including higher fluorescence enhancement upon binding and visible excitation and emission wavelengths, which permits robust real-time detection. pnas.orgresearchgate.net These probes allow for the direct measurement of binding affinities (by titration) and kinetic rates (by stopped-flow fluorescence). researchgate.netnih.gov The choice of analog can be critical, as the position of the fluorophore can sometimes influence the kinetics of nucleotide hydrolysis or exchange, necessitating careful validation. utoronto.canih.gov
Table 2: Properties of Common Guanine Nucleotide Analogs This table summarizes the characteristics and applications of nucleotide analogs discussed in the text.
| Analog | Key Feature | Primary Application | Detection Method |
|---|---|---|---|
| GTPγS | Non-hydrolyzable | Constitutive activation of G-proteins, studying the 'on' state. wikipedia.org | Radiolabeling ([³⁵S]) or unlabeled competition assays. nih.gov |
| mant-GDP | Fluorescent | Real-time monitoring of GEF-catalyzed nucleotide exchange. nih.gov | Fluorescence Spectroscopy (Ex ~360 nm, Em ~440 nm). nih.govnih.gov |
| BODIPY FL GTP | Fluorescent (High Signal) | Real-time monitoring of nucleotide binding and exchange. nih.govpnas.org | Fluorescence Spectroscopy (Visible Spectrum). nih.gov |
| Eu-GTP | Time-Resolved Fluorescence | High-throughput screening of G-protein activation. researchgate.net | Time-Resolved Fluorometry (TRF). researchgate.net |
Genetically Encoded Fluorescent Biosensors (e.g., GNEPS)
The study of Guanosine 5'-diphosphate (GDP) dynamics within living cells has been significantly advanced by the development of genetically encoded fluorescent biosensors. acs.org These sophisticated molecular tools allow for the real-time monitoring of analyte concentrations in their native biological context, offering spatial and temporal resolution that is often unachievable with traditional biochemical methods. acs.org
A prominent example of such a biosensor is GNEPS (Genetically encoded fluorescent sensor for GTP:GDP ratio). biorxiv.org GNEPS is a fusion protein created by inserting a circularly permuted yellow fluorescent protein (cpYFP) into a eukaryotic G-protein. biorxiv.orgmdpi.com The conformational change of the G-protein upon competitive binding of Guanosine 5'-triphosphate (GTP) and GDP alters the chromophore environment of the cpYFP, leading to distinct fluorescence spectra for the GTP-bound and GDP-bound states. biorxiv.orgmdpi.com This ratiometric response allows GNEPS to report on the intracellular GTP:GDP ratio, a critical indicator of cellular energy status and signaling activity. biorxiv.org Live-cell imaging experiments have demonstrated that GNEPS can effectively monitor spatiotemporal fluctuations in the GTP:GDP ratio across various cell types and even within specific organelles. biorxiv.org While GNEPS is highly selective for GTP and GDP, its fluorescence can be sensitive to pH variations, though its relative affinity for the nucleotides remains stable within a physiological pH range (7.0-7.8). biorxiv.org
Another notable biosensor for monitoring the guanine nucleotide ratio is GRISerHR (High Response of GTP:GDP Ratio Sensor). acs.orgresearchgate.net Similar to GNEPS, GRISerHR is an excitation-ratiometric biosensor that utilizes a cpYFP as the fluorescent reporter, which is inserted into the Chaetomium thermophilum eIF5B protein that changes conformation based on nucleotide binding. acs.org This sensor was specifically designed to detect the GTP-to-GDP ratio and has been successfully used to monitor these dynamics within mitochondria. researchgate.netnih.gov The use of such biosensors has enabled researchers to characterize differential mitochondrial GTP:GDP ratios under various metabolic conditions and genetic manipulations of key enzymes like succinyl-CoA synthetase and phosphoenolpyruvate (B93156) carboxykinase. researchgate.netnih.gov
These biosensors represent a significant leap forward, providing a means to visualize and understand the complex regulatory contributions of guanosine nucleotides in living systems. biorxiv.org
Metabolomics and Quantitative Analysis of Nucleotide Pools
Metabolomics provides a powerful framework for the quantitative analysis of nucleotide pools, including this compound (GDP). These approaches are crucial for understanding the metabolic state of cells and tissues. The primary analytical tools for this purpose are mass spectrometry (MS) coupled with liquid chromatography (LC), most commonly HPLC-MS or LC-MS/MS. creative-proteomics.combiorxiv.orgcreative-proteomics.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying low-concentration analytes like nucleotides in complex biological matrices such as blood, urine, and cell extracts. creative-proteomics.comnih.gov This technique often employs methods like Multiple Reaction Monitoring (MRM), which monitors specific precursor-product ion transitions, minimizing background interference and enhancing quantification accuracy. creative-proteomics.comacs.org For instance, an ion-pairing reversed-phase HPLC-ESI-MS/MS method has been developed for the simultaneous determination of nucleotides and other energy-related metabolites in liver tissue, using stable-isotope-labeled internal standards to ensure high accuracy. acs.org
Various chromatographic strategies are employed. Porous graphitic carbon (PGC) columns have been used in LC-MS/MS methods to quantify sugar nucleotides, including GDP-derivatives like GDP-mannose, in parasites such as Plasmodium falciparum. nih.gov Another approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which has been successfully applied to the analysis of nucleotide pools in bacteria. biorxiv.org
These metabolomic analyses have yielded detailed quantitative data on GDP levels and the broader nucleotide pool across different biological systems. For example, a chromatography-free in vitro transcription-based assay has been used to quantify all 12 canonical ribonucleotides, revealing the impact of conditions like warm ischemia on hepatic nucleotide pools in mice. oup.com Similarly, HPLC-MS has been used to determine the intracellular concentrations of numerous nucleotides in E. coli, showing how metabolic states like the stringent response affect the GDP pool. biorxiv.org A reversed-phase ion-pairing LC-MS method has also been validated for profiling a wide range of water-soluble metabolites, including GDP, in yeast. nih.gov
The data below, gathered from various research findings, illustrates the quantitative insights gained from these metabolomic approaches.
Table 1: Intracellular Concentration of Guanosine Nucleotides in E. coli This table shows the concentration of guanosine nucleotides in exponentially growing E. coli before and after the induction of the stringent response with mupirocin. Data is derived from HPLC-MS analysis. biorxiv.org
| Nucleotide | Condition | Concentration (μM) |
| GTP | Mupirocin - | 2800 |
| Mupirocin + | 610 | |
| GDP | Mupirocin - | 450 |
| Mupirocin + | 630 | |
| GMP | Mupirocin - | 80 |
| Mupirocin + | 130 | |
| Data sourced from bioRxiv. biorxiv.org |
Table 2: Quantification of Hepatic Guanosine Nucleotides in Mice This table presents the mean concentration of guanosine nucleotides in the liver tissue of non-fasted male mice. Data was obtained using a real-time fluorogenic in vitro transcription assay. oup.com
| Nucleotide | Concentration (pmol/mg tissue) |
| GTP | 412 |
| GDP | 126 |
| GMP | 39 |
| Data sourced from Nucleic Acids Research. oup.com |
Table 3: Metabolite Analysis in Saccharomyces cerevisiae This table shows results from a metabolomic analysis of Baker's yeast using reversed-phase ion-pairing liquid chromatography coupled to an Orbitrap mass spectrometer. The data reflects the observed signal intensity (peak height) and reproducibility (RSD). nih.gov
| Metabolite | Compound Formula | Peak Height (arbitrary units) | Intra-day RSD (%) |
| Guanosine-5'-diphosphate (GDP) | C10H15N5O11P2 | 28920 | 7.6 |
| Data sourced from PubMed Central. nih.gov |
Clinical and Pathophysiological Implications of Guanosine 5 Diphosphate Dysregulation
Association with Cancer Development and Progression
The involvement of GDP dysregulation in cancer is multifaceted, impacting critical signaling pathways that govern cell growth, proliferation, and survival.
G proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is tightly controlled by G protein-coupled receptors (GPCRs), which promote the exchange of GDP for GTP upon receiving an extracellular signal, and by GTPase-activating proteins (GAPs), which accelerate the hydrolysis of GTP back to GDP to terminate the signal. frontiersin.orgiiarjournals.orgaging-us.com
In many cancers, this regulatory mechanism is hijacked. mdpi.com Mutations in G proteins, particularly in the Ras superfamily (such as KRAS, HRAS, and NRAS) and heterotrimeric G protein α-subunits, are common oncogenic drivers. touchoncology.comtermedia.pl These mutations often impair the intrinsic GTPase activity of the G protein or its interaction with GAPs. aging-us.com This results in the G protein being perpetually locked in the active, GTP-bound state, leading to continuous downstream signaling that promotes uncontrolled cell division and tumor growth. aging-us.comtouchoncology.comnih.gov For instance, about 25% of human cancers are linked to mutations in the Ras protein. termedia.pl The aberrant signaling from these constitutively active G proteins contributes to tumorigenesis, angiogenesis, and metastasis. iiarjournals.orgiiarjournals.org
| Mechanism | Description | Consequence in Cancer |
| G Protein Mutation | Mutations impair the intrinsic GTPase activity or reduce sensitivity to GAPs. aging-us.com | G protein remains in a constitutively active GTP-bound state. |
| GPCR Overexpression/Mutation | Altered GPCRs can lead to excessive G protein activation. iiarjournals.org | Continuous stimulation of pro-growth and survival pathways. |
| Loss of GAP function | Inactivation of GAPs prevents the termination of G protein signaling. nih.gov | Prolonged activation of oncogenic signaling cascades. |
| GEF Dysregulation | Guanine (B1146940) nucleotide exchange factors (GEFs) that facilitate GDP/GTP exchange can be aberrantly activated. researchgate.net | Increased formation of active GTP-bound G proteins. |
This table summarizes the key mechanisms of aberrant G protein signaling in cancer.
Cancer cells undergo significant metabolic reprogramming to sustain their rapid growth and proliferation. nih.govfrontiersin.org This involves altering pathways for glucose, lipid, and nucleotide metabolism. nih.govmdpi.com While much focus has been on the increased demand for ATP and biosynthetic precursors, the regulation of nucleotide pools, including GDP and GTP, is also critical.
Recent research has begun to shed light on the direct role of GDP in cancer cell metabolism. One study identified GDP as a small molecule with inhibitory activity in liver cancer cells, a role previously overlooked in tumor metabolic reprogramming. spandidos-publications.com Treatment of HepG2 liver cancer cells with GDP was found to downregulate the expression of cyclin-dependent kinase 4 and cyclin D1, decrease cell invasion, and inhibit the ERK signaling pathway. spandidos-publications.com This suggests that maintaining or increasing intracellular GDP levels could be a potential anti-cancer strategy.
Furthermore, a study on triple-negative breast cancer (TNBC) identified that an accumulation of Guanosine (B1672433) diphosphate-mannose (GDP-mannose), a GDP derivative, impeded homologous recombination repair (HRR), a crucial DNA repair pathway. nih.gov This accumulation, resulting from low expression of the enzyme GDP-mannose-pyrophosphorylase-A (GMPPA), sensitized cancer cells to DNA-damaging agents. nih.gov
| Metabolic Alteration | Cell Line | Key Finding | Reference |
| Elevated GDP levels | HepG2 (Liver Cancer) | Inhibited cell proliferation and invasion; suppressed ERK pathway. | spandidos-publications.com |
| Increased GDP-mannose | TNBC | Impeded DNA repair (HRR) by promoting BRCA2 degradation. | nih.gov |
| Dysregulated Nucleotide Metabolism | TNBC | High metastatic potential cell lines showed altered levels of guanine and GDP. | nih.gov |
This interactive table highlights research findings on the role of GDP and its derivatives in cancer cell metabolism.
Implications in Neurodegenerative Disorders
Evidence suggests a link between the dysregulation of guanine-based purines and the pathogenesis of neurological diseases. medchemexpress.comsigmaaldrich.com Elevated levels of GDP have been associated with neurological disorders. sigmaaldrich.comsigmaaldrich.com The cellular machinery that regulates the GDP/GTP cycle, including small GTPases and their regulators (GEFs and GAPs), is crucial for processes like neuronal differentiation, migration, and survival. frontiersin.org Deregulation of GEF activity, for instance, has been linked to conditions like amyotrophic lateral sclerosis (ALS). frontiersin.org
Conversely, the nucleoside guanosine, which can be formed from GDP, has demonstrated neuroprotective properties in various experimental models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govnih.gov Guanosine is thought to counteract neuroinflammation, oxidative stress, and excitotoxicity. nih.govnih.gov This highlights the complex role of the guanosine nucleotide-nucleoside system in maintaining neurological health.
Role in Other Diseases (e.g., Familial Mental Retardation)
The critical role of GDP-dependent signaling in neuronal development is underscored by its link to certain genetic disorders. Notably, mutations in genes that regulate the Rho-GTPase cycle are implicated in X-linked mental retardation (XLMR). nih.gov Rho GTPases are a family of small G proteins that are vital for cytoskeletal dynamics, which in turn are essential for the proper development and function of neurons.
Mutations affecting proteins that control the switch between the GDP-bound (inactive) and GTP-bound (active) states of these G proteins can lead to cognitive disability. nih.gov For example, mutations in ARHGEF6, a gene encoding a protein that activates Rho-GTPases by facilitating the exchange of GDP for GTP, have been identified in families with nonsyndromic XLMR. nih.gov Similarly, defects in the gene OPHN1, which encodes a Rho-GAP that stimulates the inactivation of Rho proteins, also cause XLMR. nih.gov These findings demonstrate that precise control of the GDP/GTP cycle is indispensable for normal cognitive development. Other hereditary diseases related to nucleotide metabolism, such as Lesch-Nyhan syndrome, can also result in severe mental retardation. uniroma1.itnih.gov
Therapeutic Strategies Targeting GDP-Dependent Pathways
The central role of GDP-dependent G protein signaling in cancer has made it an attractive target for therapeutic intervention. touchoncology.com Strategies aim to disrupt the aberrant signaling by forcing the oncogenic G proteins back into their inactive, GDP-bound state.
Key therapeutic approaches include:
Covalent Inhibitors: A major breakthrough has been the development of small molecules that can covalently bind to specific mutant G proteins, such as KRAS G12C. nih.govnih.gov These inhibitors trap the protein in its inactive GDP-bound conformation, preventing it from activating downstream pro-proliferative pathways like the MAPK pathway. touchoncology.comnih.gov Drugs like sotorasib (B605408) and adagrasib exemplify this strategy. frontiersin.org
Targeting Nucleotide Exchange: Efforts are underway to develop inhibitors that block the function of GEFs, thereby preventing the exchange of GDP for GTP and keeping G proteins in their "off" state.
Inhibiting Downstream Effectors: An alternative strategy is to target the downstream signaling molecules that are activated by GTP-bound G proteins, such as RAF, MEK, and PI3K. touchoncology.comnih.gov This approach can be effective even if the G protein itself cannot be directly inhibited.
Metabolic Intervention: As seen in TNBC, modulating the levels of GDP derivatives like GDP-mannose can sensitize cancer cells to other treatments, such as PARP inhibitors and immunotherapy. nih.gov This opens up new avenues for combination therapies. A pan-cancer analysis also identified GDP as a potential small molecule drug targeting the RALA protein, another member of the Ras superfamily. frontiersin.org
These strategies underscore the therapeutic potential of manipulating the GDP/GTP cycle to combat diseases driven by aberrant G protein signaling. portlandpress.com
Future Directions in Guanosine 5 Diphosphate Research
Elucidation of Novel GDP-Binding Proteins and Effectors
The conventional model of G-protein signaling posits that these proteins are active when bound to Guanosine (B1672433) 5'-triphosphate (GTP) and inactive when bound to GDP. Consequently, the search for effector proteins has historically focused on those that interact with the GTP-bound state. nih.gov However, emerging evidence is challenging this paradigm, suggesting that GDP-bound G-proteins may also have active roles through interaction with specific effectors.
A notable example is the Rab family small GTPase, Rab27a, which is highly expressed in secretory cells. While GTP-bound Rab27a regulates pre-exocytic stages of insulin (B600854) secretion, novel research has identified proteins that specifically interact with the GDP-bound form of Rab27a to control the endocytosis of the secretory membrane. nih.gov One such GDP-dependent effector is coronin 3, an actin-bundling protein. biologists.com The interaction between GDP-Rab27a and coronin 3 is crucial for stimulus-endocytosis coupling in insulin-secreting cells. biologists.com This discovery underscores the largely overlooked physiological importance of GDP-bound GTPases and highlights the need to investigate GDP-dependent effectors for other GTPases to gain a more complete understanding of cellular functions. nih.gov
The identification of novel GTP-binding proteins also continues to expand our understanding of GDP's role. For instance, a small molecular weight GTP-binding protein, designated smg p21, was purified from bovine brain membranes. researchgate.netnih.gov This protein shares significant homology with c-Ha-ras protein and possesses the same putative effector domain, suggesting it may have similar or antagonistic actions to ras proteins. researchgate.netnih.gov Further research into such novel proteins and their interactions with both GDP and GTP will be critical in mapping the full landscape of G-protein signaling networks.
Future research will likely focus on proteomic and genetic screening approaches to systematically identify new GDP-binding proteins and their functional partners. Characterizing these interactions will provide deeper insights into the diverse mechanisms by which GDP and the GDP/GTP cycle regulate cellular processes.
Advanced Imaging Techniques for Spatiotemporal Dynamics of GDP and GTP:GDP Ratio
Understanding the dynamic interplay between GDP and GTP in living cells is crucial for deciphering their regulatory roles. The development of genetically encoded fluorescent biosensors represents a significant leap forward in this area, allowing for real-time monitoring of the intracellular GTP:GDP ratio with high spatiotemporal resolution. biorxiv.orgbiorxiv.org
One such sensor, named GNEPS, is a fusion protein that exhibits distinct fluorescence spectra depending on whether it is bound to GTP or GDP. biorxiv.orgbiorxiv.org This property allows researchers to visualize changes in the GTP:GDP ratio in various cell types and even within specific organelles in response to metabolic perturbations. biorxiv.orgbiorxiv.org Another set of tools, the conformational sensors for GTPase activity (COSGAs), utilizes Förster resonance energy transfer (FRET) to detect the conformational changes in GTPases upon GDP/GTP exchange. pnas.org These sensors have been successfully used to quantify the GTP/GDP-bound ratio of Rab1 in different cellular compartments, providing insights into its membrane cycling. pnas.org
These advanced imaging techniques have revealed valuable information. For example, studies using COSGAs have shown that Rab1 is predominantly in its GTP-bound (active) state in the cytoplasm and largely in its GDP-bound (inactive) state at the Golgi apparatus. pnas.org This suggests that the Golgi may serve as the terminal for the Rab1 functional cycle. pnas.org Similarly, imaging with sensors like GRISerHR has been used to monitor the dynamic regulation of the mitochondrial GTP-to-GDP ratio. researchgate.netresearchgate.net
Table of Advanced Imaging Techniques for GDP and GTP:GDP Ratio
| Technique/Sensor | Principle | Key Findings | Reference |
|---|---|---|---|
| GNEPS | Genetically encoded fluorescent sensor with distinct spectra for GTP-bound and GDP-bound states. | Enables real-time monitoring of spatiotemporal changes in the intracellular GTP:GDP ratio in various cell types and organelles. | biorxiv.orgbiorxiv.org |
| COSGAs | Conformational sensors for GTPase activity based on Förster resonance energy transfer (FRET) to detect GDP/GTP exchange. | Quantitatively measures the GTP-/GDP-bound ratio of Rab1, revealing it is largely GTP-bound in the cytoplasm and GDP-bound at the Golgi. | pnas.org |
| GRISerHR | Genetically encoded fluorescent biosensor to monitor the GTP:GDP ratio. | Used to monitor dynamic changes in the mitochondrial GTP:GDP ratio under metabolic perturbation. | researchgate.netresearchgate.net |
Future advancements in this field will likely involve the development of sensors with improved sensitivity, specificity, and photostability. These tools will be invaluable for studying the intricate spatiotemporal regulation of GDP and GTP in both physiological and pathological contexts.
High-Throughput Screening for Modulators of GDP-Related Pathways
The central role of GDP and GTP in signaling pathways, particularly those regulated by G-proteins, makes them attractive targets for therapeutic intervention. High-throughput screening (HTS) provides a powerful platform for identifying small molecules that can modulate these pathways. psu.edu HTS campaigns can be designed to screen large chemical libraries for compounds that either inhibit or activate specific components of GDP-related pathways. umich.edu
Various HTS methods are employed, including luciferase-based reporter assays and high-content screening. umich.edu For instance, HTS assays have been developed to screen for modulators of small GTPase activation. biologists.com These assays can monitor the interaction between a GTPase and its effector, providing a readout for the active, GTP-bound state. biologists.com Complementary fluorescence intensity-based assays have also been established to measure the dissociation of GDP from a G-protein, a key step in its activation. nih.gov
A significant focus of HTS efforts has been on targeting G protein-coupled receptors (GPCRs), which are upstream regulators of G-protein activation. psu.edu However, there is growing interest in targeting the G-proteins themselves or their regulators, such as guanine (B1146940) nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP. tandfonline.comnih.gov HTS platforms can be used to identify inhibitors of GEF activity, thereby preventing the activation of their target G-proteins. nih.gov
The development of robust and reproducible HTS assays is crucial for successful drug discovery campaigns. For example, a fluorescein-based GDP dissociation assay has been shown to be an excellent tool for primary HTS. nih.gov Future directions in this area will likely involve the use of more physiologically relevant screening models, such as 3D primary islets, and the integration of machine learning to analyze the large datasets generated by HTS. umich.edu
Development of Targeted Therapies Based on GDP Metabolism and Signaling
A deeper understanding of GDP metabolism and signaling is paving the way for the development of novel targeted therapies for a range of diseases, including cancer and metabolic disorders. news-medical.netmdpi.comfrontiersin.org The dysregulation of G-protein signaling, which is intrinsically linked to the GDP/GTP cycle, is a hallmark of many cancers. tandfonline.comnih.gov
One promising therapeutic strategy is to target the G-proteins directly, rather than the upstream GPCRs. nih.gov This approach could offer broader efficacy in complex diseases where multiple receptors are involved. nih.gov Furthermore, by specifically targeting certain G-protein subunits, it may be possible to "bias" GPCR signaling, inhibiting only a subset of the downstream pathways. nih.gov
Targeting the enzymes involved in GDP/GTP exchange, such as GEFs, is another viable approach. tandfonline.com Since targeting small GTPases directly has proven challenging, inhibiting their activation by GEFs presents a promising alternative. tandfonline.com Several preclinical studies have shown the potential of this strategy. tandfonline.com
The metabolism of guanine nucleotides is also a critical target. nih.gov Cancer cells have a high demand for nucleotides to support their rapid proliferation, making the enzymes involved in nucleotide synthesis attractive targets. nih.gov For example, inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is involved in the synthesis of guanine nucleotides, is a target for cancer therapy. nih.gov
Recent research has also highlighted the therapeutic potential of GDP itself. A study on anemia of inflammation (AI) found that GDP encapsulated in lipid vesicles could inhibit the inflammatory signaling pathway that drives this condition. nih.gov This was achieved by down-regulating the JAK2/STAT3 pathway and reducing the transcription of hepcidin, the master regulator of iron homeostasis. nih.gov These findings suggest that GDP-based therapies could be effective in ameliorating AI. nih.gov
Q & A
Q. What experimental methods are commonly used to quantify GDP in metabolic studies?
GDP can be quantified via high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS). For example, enzymatic assays using glycerol kinase (GK) and ATP-dependent phosphorylation reactions can indirectly measure GDP levels by tracking ADP/ATP conversion . Isotope-labeled GDP (e.g., [α-32P]-GDP) is also employed in kinetic studies to monitor phosphorylation or hydrolysis in GTPase assays .
Q. How is GDP synthesized and metabolized in cellular pathways?
GDP is synthesized via phosphorylation of guanosine 5'-monophosphate (GMP) by nucleoside diphosphate kinases or through hydrolysis of GTP by GTPases. It serves as a precursor for GTP in nucleotide salvage pathways and participates in glycosylation reactions (e.g., GDP-mannose and GDP-fucose synthesis) . GDP is also a substrate for enzymes like guanylate cyclase, which converts it to cyclic GMP (cGMP) in signaling pathways .
Q. What role does GDP play in G-protein-coupled receptor (GPCR) signaling?
GDP binds to Gα subunits in their inactive state. Upon receptor activation, GDP is exchanged for GTP, triggering conformational changes that initiate downstream signaling cascades. This GTP-GDP cycle is critical for regulating cellular responses to extracellular signals .
Advanced Research Questions
Q. How can researchers resolve contradictions in GDP-dependent enzyme kinetics across studies?
Discrepancies may arise from differences in assay conditions (e.g., pH, ion concentrations) or enzyme isoforms. To address this, replicate experiments using standardized protocols (e.g., fixed Mg²⁺ concentrations) and validate results with orthogonal methods like isothermal titration calorimetry (ITC) or X-ray crystallography to confirm binding affinities . Cross-referencing with structural data (e.g., PDB entries) can clarify conformational changes influencing GDP binding .
Q. What advanced techniques are used to study GDP’s structural interactions in macromolecular complexes?
Macromolecular crystallography (MX) and cryo-electron microscopy (cryo-EM) are key for resolving GDP-binding sites in proteins like GTPases or ribosomes. For example, MX has elucidated GDP’s role in the Ras protein’s inactive state . Nuclear magnetic resonance (NMR) spectroscopy is also used to analyze GDP dynamics in solution .
Q. How can researchers optimize experimental designs to investigate GDP’s role in nucleotide-sugar biosynthesis?
Use isotope tracing (e.g., ¹³C-labeled GDP-mannose) to track sugar incorporation into glycoproteins. Combine this with gene knockout models (e.g., CRISPR/Cas9 targeting GDP-mannose transporters) to assess functional impacts. Pair these results with metabolomic profiling to map pathway flux .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing GDP-related data with high variability?
Apply multivariate regression to account for covariates like cell type or nutrient availability. For small sample sizes, use non-parametric tests (e.g., Mann-Whitney U) or bootstrapping to improve robustness. Meta-analyses of published datasets can identify trends obscured in individual studies .
Q. How should researchers validate GDP-specific antibodies in immunoassays?
Perform competitive binding assays with GDP analogs (e.g., GDP-β-S) to confirm specificity. Use surface plasmon resonance (SPR) to measure binding kinetics and cross-test with GTP or ADP to rule out cross-reactivity .
Data Interpretation and Reporting
Q. How can contradictory findings about GDP’s role in apoptosis be reconciled?
Context-dependent effects (e.g., cell type, stress conditions) may explain discrepancies. Conduct dose-response studies to define threshold effects and use transcriptomic profiling to identify downstream targets (e.g., Bcl-2 family proteins) .
Q. What guidelines should be followed when reporting GDP-related structural data?
Include detailed experimental parameters in supplementary materials (e.g., crystallization conditions, resolution limits). Use standardized nomenclature (IUPAC) for GDP derivatives and cite relevant PDB entries for comparative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
